REACTION_CXSMILES
|
[Cl-:1].[CH3:2][CH:3]1[CH2:8][CH2:7][CH:6]([NH3+:9])[CH2:5][CH2:4]1>C(Cl)Cl>[Cl-:1].[CH3:2][C@H:3]1[CH2:8][CH2:7][C@H:6]([NH3+:9])[CH2:5][CH2:4]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].CC1CCC(CC1)[NH3+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The crystal obtained
|
Type
|
FILTRATION
|
Details
|
was filtered out
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[C@@H]1CC[C@H](CC1)[NH3+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |